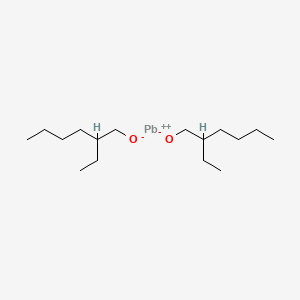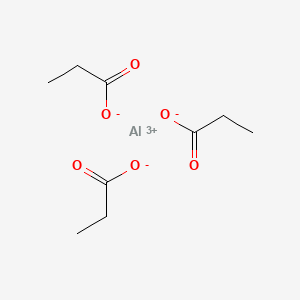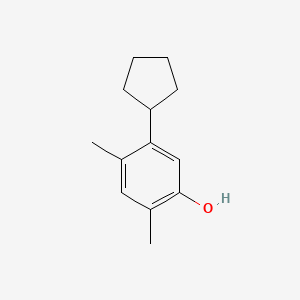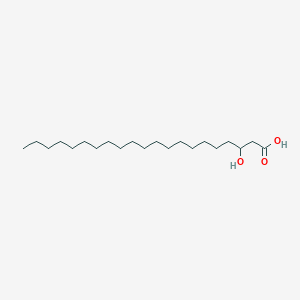
3-Hydroxyheneicosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyheneicosanoic acid is a long-chain fatty acid with the molecular formula C21H42O3 It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the heneicosanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyheneicosanoic acid typically involves the hydroxylation of heneicosanoic acid. One common method is the oxidation of heneicosanoic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4), under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyheneicosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-ketoheneicosanoic acid or 3-carboxyheneicosanoic acid.
Reduction: Formation of 3-hydroxyheneicosanol.
Substitution: Formation of 3-chloroheneicosanoic acid or 3-bromoheneicosanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyheneicosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of 3-Hydroxyheneicosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. It may also act as a signaling molecule, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Heneicosanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxypropionic acid: A shorter-chain analog with similar hydroxyl and carboxyl functional groups.
3-Hydroxydecanoic acid: A medium-chain analog with similar properties but different chain length
Uniqueness: 3-Hydroxyheneicosanoic acid is unique due to its long carbon chain combined with the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
Eigenschaften
CAS-Nummer |
110931-04-9 |
|---|---|
Molekularformel |
C21H42O3 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
3-hydroxyhenicosanoic acid |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |
InChI-Schlüssel |
WAXFYVZNXSBPCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


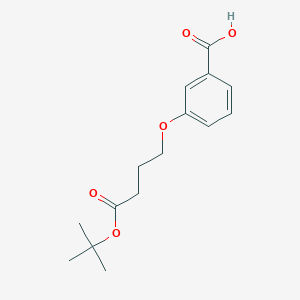
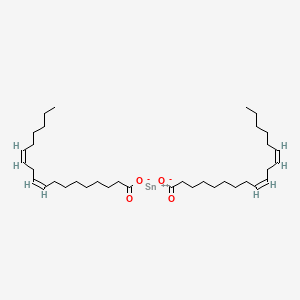
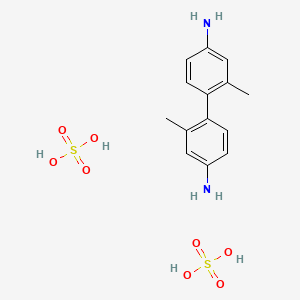
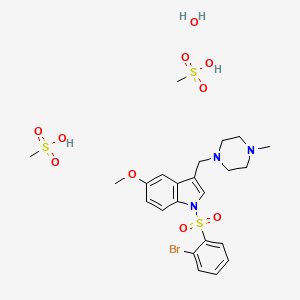
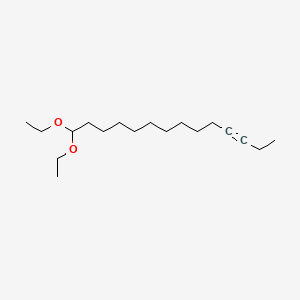
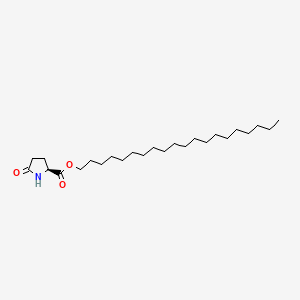
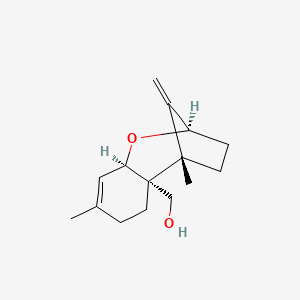
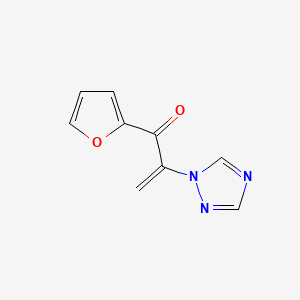


![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
